6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

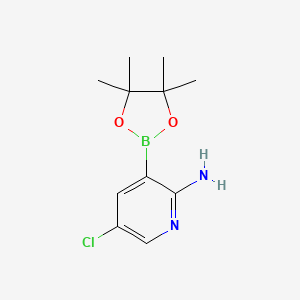

The compound “6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one” is a complex organic molecule. It contains a tetrahydronaphthalen-2-one group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydronaphthalen-2-one group and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be determined through techniques such as X-ray diffraction .Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, is known to participate in various chemical reactions. It can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, it is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, and Water-react 2 . It is recommended to handle it under inert gas (nitrogen or Argon) at 2-8°C .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one' involves the use of a Suzuki coupling reaction between a boronic acid and an aryl halide. The boronic acid is first converted to a boronate ester, which is then reacted with the aryl halide in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1-bromo-2-naphthoic acid", "potassium carbonate", "palladium acetate", "tri-o-tolylphosphine", "1,4-dioxane", "water" ], "Reaction": [ "Step 1: Conversion of boronic acid to boronate ester - In a round-bottom flask, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) is added to a solution of 1-bromo-2-naphthoic acid (1 equiv) in 1,4-dioxane. To this mixture, potassium carbonate (2 equiv) is added and the reaction mixture is stirred at room temperature for 24 hours. The resulting boronate ester is isolated by filtration and washed with water.", "Step 2: Suzuki coupling reaction - To a solution of the boronate ester (1 equiv) in 1,4-dioxane, palladium acetate (0.05 equiv) and tri-o-tolylphosphine (0.1 equiv) are added. The mixture is stirred at room temperature for 30 minutes. To this mixture, 1-bromo-2-naphthoic acid (1 equiv) is added and the reaction mixture is heated at 80°C for 24 hours. The resulting product is purified by column chromatography to yield the desired compound." ] } | |

Número CAS |

1191063-75-8 |

Nombre del producto |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-one |

Fórmula molecular |

C16H21BO3 |

Peso molecular |

272.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)